molecular formula C18H18N2O5S B2572053 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 905688-23-5

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2572053
CAS No.: 905688-23-5
M. Wt: 374.41
InChI Key: JHSMZFWFBBVUDZ-UHFFFAOYSA-N
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Description

“N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide” is also known as AMG 9810 . It is a competitive antagonist of capsaicin activation and blocks all known modes of TRPV1 activation .


Synthesis Analysis

The synthesis of this compound involves several steps. The yield is 85%, and the molecular formula is C14H13NSO4 . The synthesis process seems to be complex and involves multiple steps .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 291 g/mol . The structure includes a benzodioxin ring, a pyrrolidin ring, and a benzenesulfonamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions include the formation of a 1,4-dioxane via pyrocatechol and the cleavage of the methyl group with LiOH .


Physical And Chemical Properties Analysis

The compound has a melting point of 149 – 152°C . Its 1H-NMR (400 MHz; CDCl3; δ, ppm) is 7.71 (br. d, J = 7.6 Hz, 2H, H-2′ & H-6′), 7.53 (br.t, J = 8.0 Hz, 1H, H-4′), 7.42 (br.t, J = 7.6 Hz, 2H, H-3′ & H-5′), 6.78 (d, J = 8.4 Hz, 1H, H-8), 6.60 (d, J = 2.4 Hz, 1H, H-5), 6.45 (dd, J = 2.4, 8.4 Hz, 1H, H-7), 4.21 – 4.18 (m, 4H, CH2 – 2 & CH2 – 3) .

Scientific Research Applications

Antimicrobial Potential

N-substituted sulfonamides bearing benzodioxane moiety exhibit significant antibacterial activity against various Gram-negative and Gram-positive strains. The synthesis of such compounds starts with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride, leading to the production of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide. This compound, when further reacted with alkyl/aralkyl halides, affords N-substituted-N-(2,3dihydro-[1,4]-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides, demonstrating potent therapeutic potential (Abbasi et al., 2016).

Antioxidant and Enzyme Inhibition

Sulfonamides incorporating 1,3,5-triazine motifs have shown notable antioxidant properties and inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase enzymes. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The compounds displayed moderate DPPH radical scavenging and metal chelating activity, with significant inhibition potency against AChE and BChE, suggesting their potential in managing neurodegenerative diseases (Lolak et al., 2020).

Photodynamic Therapy for Cancer

A novel zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base was synthesized, showing high singlet oxygen quantum yield. The photophysical and photochemical properties of this compound make it a promising Type II photosensitizer for the treatment of cancer in photodynamic therapy. Its significant fluorescence properties and appropriate photodegradation quantum yield highlight its potential in cancer treatment applications (Pişkin et al., 2020).

Diuretic and Antihypertensive Properties

N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have been synthesized, with specific compounds demonstrating marked species-specific diuretic and antihypertensive activity in rats. This suggests the potential use of such compounds in treating hypertension and associated conditions (Klioze & Novick, 1978).

Mechanism of Action

Target of Action

The primary targets of the compound N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide interacts with its targets by inhibiting their activity . This inhibition results in a decrease in the breakdown of acetylcholine in the case of cholinesterase, and a reduction in the production of leukotrienes in the case of lipoxygenase.

Biochemical Pathways

The compound N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide affects the cholinergic and leukotriene pathways . The downstream effects include an increase in acetylcholine levels, which can enhance nerve signal transmission, and a decrease in leukotriene levels, which can reduce inflammation.

Pharmacokinetics

It is known that similar sulfonamide-based drugs are absorbed from the gastrointestinal tract, metabolized in the liver, and the inactive compounds are excreted through bile or feces . These properties impact the bioavailability of the compound, determining how much of the drug reaches the site of action.

Result of Action

The molecular and cellular effects of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide’s action include enhanced nerve signal transmission due to increased acetylcholine levels and reduced inflammation due to decreased leukotriene levels .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c21-18-10-13(19-26(22,23)15-4-2-1-3-5-15)12-20(18)14-6-7-16-17(11-14)25-9-8-24-16/h1-7,11,13,19H,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSMZFWFBBVUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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